Butyl isocyanatoacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 518681. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

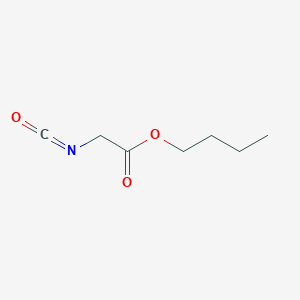

2D Structure

3D Structure

Properties

IUPAC Name |

butyl 2-isocyanatoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-2-3-4-11-7(10)5-8-6-9/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMZSOGJUEUFCBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066152 | |

| Record name | Butyl isocyanatoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17046-22-9 | |

| Record name | Butyl 2-isocyanatoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17046-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl isocyanatoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017046229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl isocyanatoacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518681 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-isocyanato-, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyl isocyanatoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl isocyanatoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL ISOCYANATOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVM3W9Q955 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Butyl Isocyanatoacetate (CAS Number 17046-22-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyl isocyanatoacetate (CAS No. 17046-22-9) is a versatile bifunctional molecule incorporating both a reactive isocyanate group and an ester moiety. This unique combination makes it a valuable building block in organic synthesis, particularly for the introduction of carboxymethyl functionalities and the construction of a variety of nitrogen-containing compounds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity. Detailed experimental protocols for its synthesis and subsequent derivatization are presented, alongside a summary of its known applications in the synthesis of ureas, carbamates, and heterocyclic systems. While direct involvement in specific biological signaling pathways has not been extensively documented in publicly available literature, its utility as a scaffold in medicinal chemistry warrants further investigation.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 17046-22-9 | [2][3][4] |

| Molecular Formula | C₇H₁₁NO₃ | [2] |

| Molecular Weight | 157.17 g/mol | [2] |

| Boiling Point | 213 °C (lit.) | |

| Density | 1.06 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.43 (lit.) | |

| Flash Point | 99 °C (210.2 °F) - closed cup | |

| Solubility | Slightly soluble in water. | |

| Synonyms | Butyl 2-isocyanatoacetate, Isocyanatoacetic acid butyl ester, (Butoxycarbonyl)methyl isocyanate | [2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy | Key Features |

| ¹H NMR | Data available, typically showing signals for the butyl chain protons and the methylene protons adjacent to the isocyanate and ester groups. |

| ¹³C NMR | Data available, with characteristic peaks for the carbonyl carbons of the ester and isocyanate groups, as well as the carbons of the butyl chain and the methylene group. |

| IR Spectroscopy | A strong, characteristic absorption band for the isocyanate group (–N=C=O) is expected around 2250 cm⁻¹. A strong absorption for the ester carbonyl group (C=O) is also expected around 1750 cm⁻¹. |

Note: While direct spectral data was not available in the immediate search results, references to its existence on platforms like PubChem are noted.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods, with a common approach being the reaction of butyl glycinate hydrochloride with a phosgene equivalent. A detailed, analogous procedure for the synthesis of the ethyl ester provides a reliable template.

Synthesis of this compound (Adapted from a similar procedure)

This protocol is adapted from the synthesis of ethyl 2-isocyanatoacetate and should be performed by trained personnel in a well-ventilated fume hood due to the hazardous nature of the reagents.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

Butyl glycinate hydrochloride

-

Triphosgene (or a similar phosgene equivalent)

-

Triethylamine

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred suspension of butyl glycinate hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add triphosgene (0.4 eq).

-

To this mixture, add triethylamine (2.2 eq) dropwise over a period of 1-2 hours, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or infrared spectroscopy (monitoring the disappearance of the amine and the appearance of the isocyanate peak).

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

Purification can be achieved by vacuum distillation.

Reactivity and Applications in Organic Synthesis

The dual functionality of this compound makes it a versatile reagent. The isocyanate group is highly electrophilic and readily reacts with nucleophiles, while the ester group can be hydrolyzed or transesterified.

Reactions with Nucleophiles

The primary reactivity of the isocyanate group involves nucleophilic addition.

Caption: Reactivity of this compound with Nucleophiles.

-

Reaction with Amines to form Ureas: Isocyanates react readily with primary and secondary amines to form substituted ureas.[5] This reaction is typically fast and proceeds in high yield.

-

Reaction with Alcohols to form Carbamates: In the presence of a catalyst, isocyanates react with alcohols to yield carbamates.[6]

-

Reaction with Thiols to form Thiocarbamates: The reaction with thiols produces thiocarbamates.

Experimental Protocol: Synthesis of a Urea Derivative

The following is a general procedure for the synthesis of a substituted urea from this compound.

Materials:

-

This compound

-

A primary or secondary amine (e.g., aniline)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

Procedure:

-

Dissolve the amine (1.0 eq) in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.

-

To the stirred solution, add this compound (1.0 eq) dropwise at room temperature. The reaction is often exothermic.

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, the product may precipitate from the reaction mixture. If so, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Multicomponent Reactions and Heterocycle Synthesis

Isocyanatoacetates and their isocyanide analogues are valuable components in multicomponent reactions (MCRs), which allow for the efficient construction of complex molecules in a single step.[7][8] These reactions are particularly useful for generating libraries of compounds for drug discovery. While specific examples utilizing this compound are not abundant in the literature, its structure is well-suited for participation in reactions like the Ugi and Passerini reactions, leading to the formation of peptide-like structures and functionalized heterocycles.[9]

Applications in Drug Development and Medicinal Chemistry

Isocyanates are important intermediates in the synthesis of numerous pharmaceuticals.[10] The ability to form stable urea and carbamate linkages is fundamental to the structure of many biologically active molecules. For instance, many kinase inhibitors feature a urea hinge-binding motif.

While there is a lack of specific studies detailing the biological activities of simple derivatives of this compound, its potential as a scaffold in medicinal chemistry is significant. The ester functionality can be modified to tune solubility and pharmacokinetic properties, while the isocyanate group provides a handle for attaching the molecule to various pharmacophores. Isocyanide derivatives, which are closely related, have shown a range of biological activities including antibacterial, antifungal, and antitumor effects.[11]

Signaling Pathways

Currently, there is no direct evidence in the reviewed literature linking this compound or its simple derivatives to specific biological signaling pathways. The reactivity of the isocyanate group suggests potential for covalent modification of biological nucleophiles, such as cysteine or lysine residues in proteins. Such interactions could potentially modulate protein function and signaling, but this remains a speculative area requiring further experimental validation.

Safety Information

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[2] It causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, making it a useful tool for the synthesis of ureas, carbamates, and potentially diverse heterocyclic scaffolds. While its direct applications in drug development and its role in biological pathways are not yet well-defined, its chemical properties suggest significant potential for the creation of novel molecules with interesting pharmacological profiles. Further research into the biological activities of derivatives of this compound is warranted.

Caption: General Experimental Workflow.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. This compound | C7H11NO3 | CID 86921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. n-Butyl isocyanatoacetate - High purity | EN [georganics.sk]

- 4. scbt.com [scbt.com]

- 5. Carbamate synthesis by carbamoylation [organic-chemistry.org]

- 6. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. butlerov.com [butlerov.com]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis and Purification of Butyl Isocyanatoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of butyl isocyanatoacetate, a valuable reagent in organic synthesis and drug development. The document details a robust synthetic protocol, purification methodologies, and the expected quantitative outcomes.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the reaction of butyl glycinate hydrochloride with triphosgene in the presence of a base. This method offers a safer alternative to the use of gaseous phosgene.

Chemical Reaction Pathway

The overall reaction involves the conversion of the amine group in butyl glycinate hydrochloride to an isocyanate group using triphosgene as a phosgene equivalent.

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of amino acid ester isocyanates.[1]

Materials:

-

Butyl glycinate hydrochloride

-

Triphosgene (handle with extreme caution in a well-ventilated fume hood)

-

Triethylamine (Et3N), freshly distilled

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for distillation under reduced pressure

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend butyl glycinate hydrochloride (1 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Cooling: Cool the suspension to 0 °C using an ice bath.

-

Base Addition: Slowly add triethylamine (2.2 equivalents) to the suspension while stirring.

-

Triphosgene Addition: In a separate flask, dissolve triphosgene (0.4 equivalents) in anhydrous DCM. Transfer this solution to the dropping funnel and add it dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 12 hours.

-

Work-up:

-

Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

-

-

Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

Quantitative Data

The following table summarizes the typical quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactant Stoichiometry | |

| Butyl Glycinate HCl | 1.0 eq |

| Triphosgene | 0.4 eq |

| Triethylamine | 2.2 eq |

| Reaction Conditions | |

| Solvent | Anhydrous Dichloromethane |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 14 hours |

| Product Information | |

| Typical Yield | 85-95% |

| Appearance | Colorless to pale yellow oil |

| Purity (crude) | >90% |

Purification of this compound

The primary method for purifying this compound is fractional distillation under reduced pressure. This technique separates the desired product from less volatile impurities and any remaining starting materials.

Purification Workflow

The purification process involves the distillation of the crude product to isolate the pure this compound.

Caption: Purification of this compound.

Experimental Protocol

Equipment:

-

Fractional distillation apparatus with a Vigreux column

-

Heating mantle

-

Vacuum pump

-

Manometer

-

Cold trap

Procedure:

-

Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.

-

Charging the Flask: Transfer the crude this compound to the distillation flask. Add a few boiling chips.

-

Distillation:

-

Begin heating the distillation flask gently with a heating mantle.

-

Slowly reduce the pressure using the vacuum pump.

-

Collect the fraction that distills at the appropriate boiling point and pressure. The boiling point of this compound is 213 °C at atmospheric pressure; this will be significantly lower under reduced pressure.

-

Monitor the temperature at the head of the column closely to ensure a clean separation.

-

-

Product Collection: Collect the purified product in a pre-weighed receiving flask.

-

Storage: Store the purified this compound under a nitrogen atmosphere in a sealed container at 2-8 °C to prevent degradation.

Quantitative Data and Physical Properties

The following table summarizes the key data for the purification and physical properties of this compound.

| Parameter | Value |

| Purification | |

| Method | Fractional Distillation (Reduced Pressure) |

| Expected Purity | >98% |

| Physical Properties | |

| Molecular Formula | C7H11NO3 |

| Molecular Weight | 157.17 g/mol |

| Boiling Point (lit.) | 213 °C |

| Density (lit.) | 1.06 g/mL at 25 °C |

| Refractive Index (n20/D, lit.) | 1.43 |

Safety Considerations

-

Triphosgene: is highly toxic and corrosive. It should only be handled by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

-

Isocyanates: are sensitizers and can cause respiratory and skin irritation. Avoid inhalation of vapors and contact with skin and eyes.

-

Dichloromethane: is a volatile and potentially carcinogenic solvent. Handle in a fume hood.

-

Vacuum Distillation: presents an implosion hazard. Use a blast shield and inspect glassware for cracks before use.

This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before undertaking any experimental work.

References

Butyl Isocyanatoacetate: A Technical Guide to its Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl isocyanatoacetate (CAS No. 17046-22-9) is a bifunctional organic compound incorporating both an ester and a highly reactive isocyanate group.[1][2][3] This unique structural combination makes it a valuable reagent and building block in organic synthesis, particularly for the introduction of carboxymethyl functionality and the formation of urethane and urea linkages. Its reactivity is primarily dictated by the electrophilic carbon atom of the isocyanate group, which readily undergoes nucleophilic attack. This guide provides a comprehensive overview of the chemical properties and reactivity of this compound, with a focus on its applications in research and development.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and use in chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 17046-22-9 | [1][2][3] |

| Molecular Formula | C₇H₁₁NO₃ | [1][2][4] |

| Molecular Weight | 157.17 g/mol | [1][2][4] |

| Boiling Point | 213 °C (lit.) | [5] |

| Density | 1.06 g/mL at 25 °C (lit.) | [5] |

| Refractive Index (n20/D) | 1.43 (lit.) | [5] |

| Solubility | Slightly soluble in water. | [5] |

| Appearance | Clear, colorless to pale yellow liquid. | [6] |

| Purity | Typically ≥98% | [5] |

| Synonyms | Isocyanatoacetic acid butyl ester, n-Butyl isocyanatoacetate | [1][2] |

Reactivity and Reaction Mechanisms

The isocyanate group (-N=C=O) in this compound is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. The general order of reactivity for common nucleophiles with isocyanates is primary amines > secondary amines > alcohols ≈ thiols > water. These reactions are typically exothermic and often proceed rapidly under mild conditions.

Reaction with Alcohols to Form Carbamates (Urethanes)

This compound reacts with alcohols to form N-alkoxycarbonylmethyl carbamates, commonly known as urethanes. This reaction is of significant importance in polymer chemistry and for the synthesis of various organic molecules. The reaction proceeds via nucleophilic addition of the alcohol's hydroxyl group to the isocyanate's electrophilic carbon. The reaction can be catalyzed by tertiary amines or organometallic compounds.

Experimental Protocol: General Procedure for the Synthesis of Carbamates

-

Materials: this compound, alcohol (e.g., ethanol, isopropanol), anhydrous solvent (e.g., tetrahydrofuran, toluene), and optionally a catalyst (e.g., triethylamine, dibutyltin dilaurate).

-

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol in the anhydrous solvent.

-

If a catalyst is used, add it to the alcohol solution.

-

Slowly add a stoichiometric amount of this compound to the stirred solution at room temperature. An exothermic reaction may be observed.

-

The reaction mixture is stirred at room temperature or gently heated to ensure complete conversion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the strong isocyanate peak around 2250-2275 cm⁻¹).

-

Upon completion, the solvent is removed under reduced pressure. The resulting carbamate can be purified by crystallization or column chromatography.

-

Reaction with Amines to Form Ureas

The reaction of this compound with primary or secondary amines yields substituted ureas. This reaction is generally very fast and often does not require a catalyst. It is a widely used method for the synthesis of a diverse range of urea derivatives, which are prevalent in many biologically active compounds and materials.

Experimental Protocol: General Procedure for the Synthesis of Ureas

-

Materials: this compound, primary or secondary amine (e.g., aniline, diethylamine), and a suitable solvent (e.g., dichloromethane, acetonitrile).

-

Procedure:

-

Dissolve the amine in the chosen solvent in a reaction flask.

-

Slowly add a stoichiometric amount of this compound to the stirred amine solution at room temperature. The reaction is typically rapid and exothermic.

-

Stir the reaction mixture for a short period (e.g., 30 minutes to a few hours) to ensure the reaction goes to completion.

-

If the product precipitates, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure, and the resulting urea can be purified by recrystallization or column chromatography.

-

Reaction with Water

This compound is sensitive to moisture and reacts with water.[6] The initial product is an unstable carbamic acid, which readily decarboxylates to form N-(butoxycarbonylmethyl)amine and carbon dioxide. The resulting primary amine can then react with another molecule of this compound to form a disubstituted urea. This reactivity necessitates the use of anhydrous conditions when handling and reacting this compound.

Experimental Protocol: Hydrolysis of this compound (Illustrative)

-

Materials: this compound, water, and a solvent in which both are miscible (e.g., tetrahydrofuran).

-

Procedure:

-

Dissolve this compound in the solvent in a reaction flask.

-

Add an excess of water to the solution and stir at room temperature.

-

The evolution of carbon dioxide gas may be observed.

-

The reaction can be monitored by IR spectroscopy for the disappearance of the isocyanate peak.

-

The final products in the mixture will be the corresponding amine and the symmetrically disubstituted urea.

-

Reactivity Pathway Diagram

The following diagram illustrates the primary reaction pathways of this compound with common nucleophiles.

Caption: General reactivity of this compound.

Applications in Research and Drug Development

The dual functionality of this compound makes it a versatile tool in organic synthesis and medicinal chemistry. Some key applications include:

-

Synthesis of Peptidomimetics and Heterocycles: The isocyanate group can be used to couple with amino acids or other amine-containing molecules to form urea-linked peptidomimetics. The ester functionality can be further manipulated to create a variety of heterocyclic structures.

-

Derivatization of Biomolecules: this compound can be used to derivatize proteins and other biomolecules containing free amine or hydroxyl groups. This can be useful for modifying their properties or for introducing a label.

-

Polymer Synthesis: As a bifunctional monomer, it can be used in the synthesis of specialty polymers and polyurethanes with pendant ester groups, which can be further functionalized.

-

Agrochemical and Pharmaceutical Synthesis: Isocyanates are key intermediates in the synthesis of many agrochemicals (e.g., herbicides) and pharmaceuticals.[7] this compound provides a scaffold that can be elaborated into more complex, biologically active molecules.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation. Due to its reactivity with water, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound.

Conclusion

This compound is a valuable and reactive chemical intermediate with broad applications in organic synthesis. Its ability to readily react with a variety of nucleophiles allows for the efficient construction of carbamate and urea linkages, making it a useful tool for researchers and scientists in both academic and industrial settings, including drug discovery and development. A thorough understanding of its chemical properties, reactivity, and handling requirements is crucial for its safe and effective use in the laboratory.

References

- 1. Iso-Butyl Acetate for Isocyanate Applications for Consumer Goods | Ookto - The AI powered chemical marketplace [ookto.com]

- 2. scbt.com [scbt.com]

- 3. n-Butyl isocyanatoacetate - High purity | EN [georganics.sk]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. chembk.com [chembk.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

Spectroscopic Profile of Butyl Isocyanatoacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Butyl isocyanatoacetate (CAS No. 17046-22-9), a valuable reagent in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended to serve as a key reference for the characterization and utilization of this compound in a laboratory setting.

Spectroscopic Data Summary

The empirical formula for this compound is C₇H₁₁NO₃, with a molecular weight of 157.17 g/mol .[1] The spectroscopic data presented below has been compiled from various spectral databases and is essential for the structural confirmation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.15 | Triplet | 2H | -O-CH₂ -CH₂-CH₂-CH₃ |

| ~3.95 | Singlet | 2H | -O-C(=O)-CH₂ -NCO |

| ~1.65 | Sextet | 2H | -O-CH₂-CH₂ -CH₂-CH₃ |

| ~1.40 | Sextet | 2H | -O-CH₂-CH₂-CH₂ -CH₃ |

| ~0.95 | Triplet | 3H | -O-CH₂-CH₂-CH₂-CH₃ |

Note: The chemical shifts are predicted based on the analysis of similar structures and standard chemical shift tables. The exact values may vary slightly depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C =O (Ester) |

| ~128 | N=C =O (Isocyanate) |

| ~66 | -O-CH₂ - |

| ~45 | -CH₂ -NCO |

| ~30 | -O-CH₂-CH₂ - |

| ~19 | -CH₂ -CH₃ |

| ~13 | -CH₃ |

Note: The chemical shifts are predicted based on the analysis of similar structures and standard chemical shift tables. The exact values may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2250 | Strong, Sharp | N=C=O Asymmetric Stretch (Isocyanate) |

| ~1750 | Strong, Sharp | C=O Stretch (Ester) |

| ~2960 | Medium | C-H Stretch (Alkyl) |

| ~1460 | Medium | C-H Bend (Alkyl) |

| ~1200 | Strong | C-O Stretch (Ester) |

Note: The absorption frequencies are predicted based on characteristic IR absorption values for the functional groups present.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Possible Fragment |

| 157 | Low | [M]⁺ (Molecular Ion) |

| 101 | Moderate | [M - C₄H₈]⁺ |

| 88 | Moderate | [CH₂=NCO]⁺ |

| 57 | High | [C₄H₉]⁺ (Butyl Cation) |

| 56 | Moderate | [C₄H₈]⁺ |

| 29 | High | [C₂H₅]⁺ |

Note: The fragmentation pattern is based on data available from spectral databases.[1] The relative intensities are qualitative.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer, such as a Varian CFT-20, is utilized for acquiring both ¹H and ¹³C NMR spectra.[1]

Sample Preparation: A small quantity of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

¹H NMR Acquisition: The proton NMR spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to obtain the infrared spectrum.

Sample Preparation: For a liquid sample like this compound, the neat liquid is analyzed.[1] A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin capillary film.

Data Acquisition: The salt plates containing the sample are placed in the sample holder of the FTIR spectrometer. A background spectrum of the clean, empty salt plates is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹).

Mass Spectrometry (MS)

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is employed for the analysis.

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

GC Separation: A small volume (typically 1 µL) of the prepared solution is injected into the GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column temperature is programmed to ramp up, separating the components of the sample based on their boiling points and interactions with the column's stationary phase.

MS Analysis: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized, typically by electron impact (EI), causing them to fragment. The resulting ions (the molecular ion and fragment ions) are separated by the mass analyzer based on their mass-to-charge (m/z) ratio, and a detector records the abundance of each ion.

Visualized Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like this compound.

References

An In-depth Technical Guide to the Safe Handling of Butyl Isocyanatoacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling precautions for butyl isocyanatoacetate (CAS No. 17046-22-9). The information is intended to equip laboratory personnel with the knowledge necessary to handle this chemical safely and effectively.

Chemical Identification and Properties

Proper identification and understanding of the physical and chemical properties of a substance are fundamental to its safe handling.

| Identifier | Value | Citation |

| Chemical Name | This compound | [1][2] |

| Synonyms | n-Butyl isocyanatoacetate, Acetic Acid, Isocyanato-, Butyl Ester | [1] |

| CAS Number | 17046-22-9 | [1][3] |

| Molecular Formula | C7H11NO3 | [1][2] |

| Molecular Weight | 157.17 g/mol | [2] |

| Physical and Chemical Properties | Value | Citation |

| Appearance | Clear liquid | [1] |

| Odor | Vinegar-like | [1] |

| Boiling Point | 213 °C (lit.) | [3] |

| Density | 1.06 g/mL at 25 °C (lit.) | [3] |

| Flash Point | 210 °F (98.9 °C) | [3] |

| Solubility | Slightly soluble in water | [3] |

| Vapor Pressure | 0.431 mmHg at 25°C | [3] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical. Understanding its specific hazards is crucial for implementing appropriate safety measures.

| Hazard Classification | Category | Signal Word | Hazard Statement | Citation |

| Skin Corrosion/Irritation | Category 1B | Danger | Causes severe skin burns and eye damage | [1] |

| Serious Eye Damage/Eye Irritation | Category 1 | Danger | Causes severe skin burns and eye damage | [1] |

| Acute Toxicity, Oral | Category 4 (implied) | Warning | Harmful if swallowed | [4] |

| Acute Toxicity, Dermal | Category 4 (implied) | Warning | Harmful in contact with skin | [4] |

| Acute Toxicity, Inhalation | Category 4 (implied) | Warning | Harmful if inhaled | [4] |

Note: The GHS hazard statements from PubChem suggest classifications for acute toxicity. However, a specific Safety Data Sheet states that no acute toxicity information is available for this product.[1]

Toxicological Information

A thorough understanding of the toxicological profile of a chemical is essential for risk assessment.

| Toxicological Endpoint | Value | Citation |

| Acute Oral Toxicity (LD50) | No data available | [1] |

| Acute Dermal Toxicity (LD50) | No data available | [1] |

| Acute Inhalation Toxicity (LC50) | No data available | [1] |

| Skin Corrosion/Irritation | Category 1B | [1] |

| Serious Eye Damage/Irritation | Category 1 | [1] |

| Respiratory or Skin Sensitization | No data available | [1] |

| Germ Cell Mutagenicity | No data available | [1] |

| Carcinogenicity | No data available | [1] |

Experimental Protocols and Handling Precautions

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Engineering Controls

-

Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

-

Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles and a face shield are required.

-

Skin Protection: A lab coat and appropriate chemical-resistant gloves (e.g., butyl rubber or nitrile rubber) must be worn. Regularly inspect gloves for any signs of degradation or perforation.

-

Respiratory Protection: If there is a risk of inhalation exposure despite engineering controls, a NIOSH-approved respirator with an appropriate cartridge should be used.

General Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mists.

-

Wash hands thoroughly after handling.

-

Keep containers tightly closed when not in use.

-

Store in a dry, cool, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Spill and Emergency Procedures

-

Small Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.

-

Large Spills: Evacuate the area and contact emergency services.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Visualized Workflows and Logical Relationships

Experimental Workflow for Safe Handling

The following diagram illustrates a general workflow for the safe handling of hazardous chemicals like this compound.

GHS Hazard and Precautionary Relationship

This diagram illustrates the logical relationship between the GHS hazard classifications and the corresponding precautionary statements for this compound.

References

An In-depth Technical Guide to the Solubility of Butyl Isocyanatoacetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of butyl isocyanatoacetate, a key intermediate in various synthetic applications, including pharmaceutical development. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide offers a detailed qualitative assessment based on established chemical principles, alongside a robust experimental protocol for determining quantitative solubility. Furthermore, this document outlines the common synthetic pathways and reactivity of this compound, providing essential context for its application in research and development.

Core Properties of this compound

Before delving into its solubility, a summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₇H₁₁NO₃ |

| Molecular Weight | 157.17 g/mol |

| Appearance | Colorless to light yellow liquid |

| Density | 1.06 g/mL at 25 °C |

| Boiling Point | 213 °C |

| Refractive Index | n20/D 1.43 |

| Water Solubility | Slightly soluble |

Qualitative Solubility of this compound

The principle of "like dissolves like" is a cornerstone of predicting solubility. This compound is a moderately polar molecule, featuring an ester group and a highly reactive isocyanate group. Its solubility in various organic solvents can be inferred based on the polarity and functional group compatibility. Table 2 provides a qualitative prediction of its solubility in a range of common laboratory solvents. It is important to note that the isocyanate group can react with protic solvents, especially alcohols and water, and with primary and secondary amines.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Non-polar alkane | Immiscible | Significant polarity mismatch. |

| Toluene | Aromatic hydrocarbon | Partially Miscible | Moderate polarity difference. |

| Dichloromethane | Halogenated hydrocarbon | Miscible | Similar polarity. |

| Diethyl Ether | Ether | Miscible | Good polarity match. |

| Ethyl Acetate | Ester | Miscible | "Like dissolves like" - both are esters. |

| Acetone | Ketone | Miscible | Good polarity match. |

| Methanol | Polar protic alcohol | Miscible (with reaction) | Highly polar, but will react with the isocyanate group. |

| Ethanol | Polar protic alcohol | Miscible (with reaction) | Highly polar, but will react with the isocyanate group. |

| Water | Polar protic | Slightly Soluble | Limited solubility due to the butyl chain, will react with the isocyanate group. |

| Dimethylformamide (DMF) | Polar aprotic | Miscible | Good polarity match. |

| Dimethyl Sulfoxide (DMSO) | Polar aprotic | Miscible | Good polarity match. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is essential. The following method can be employed to determine the quantitative solubility of this compound in a specific organic solvent.

Objective: To determine the concentration (in g/100 mL) of this compound required to form a saturated solution in a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible, e.g., PTFE)

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

-

Vials for sample analysis

Procedure:

-

Preparation of Supersaturated Solutions: In a series of sealed vials, add an excess amount of this compound to a known volume of the chosen organic solvent. The excess is to ensure that a saturated solution is formed.

-

Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved this compound to settle.

-

Sample Extraction: Carefully extract a known volume of the clear supernatant (the saturated solution) using a syringe. Immediately filter the solution through a chemically compatible syringe filter to remove any suspended microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantitative Analysis: Analyze the diluted samples using a pre-calibrated GC or HPLC method to determine the precise concentration of this compound.

-

Calculation: Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × 100) / 1000

Workflow for Solubility Determination:

Caption: Workflow for determining the quantitative solubility of this compound.

Synthesis and Reactivity

Understanding the synthesis and reactivity of this compound is crucial for its effective use.

Synthesis Pathway

A common method for the synthesis of isocyanatoacetates involves the reaction of the corresponding amino acid ester hydrochloride with phosgene or a phosgene equivalent.

Caption: A typical synthetic route to this compound.

Reactivity with Nucleophiles

The isocyanate group is highly electrophilic and readily reacts with nucleophiles. This reactivity is fundamental to its utility in chemical synthesis. The general reaction involves the addition of a nucleophile to the carbonyl carbon of the isocyanate group.

Caption: Nucleophilic addition to the isocyanate group of this compound.

This guide provides a foundational understanding of the solubility and chemical behavior of this compound. For specific applications, it is highly recommended that researchers perform quantitative solubility tests using the protocol outlined herein to ensure accurate and reliable results.

The Versatile Role of Butyl Isocyanatoacetate in Organic Synthesis: A Mechanistic Deep-Dive

For Researchers, Scientists, and Drug Development Professionals

Butyl isocyanatoacetate stands as a pivotal reagent in the arsenal of synthetic organic chemists, offering a versatile platform for the construction of complex molecular architectures. Its unique combination of an isocyanate and an ester functional group within a compact framework allows it to participate in a diverse array of chemical transformations. This technical guide provides an in-depth exploration of the core mechanisms through which this compound exerts its reactivity, with a focus on multicomponent reactions and cycloadditions, which are central to its application in medicinal chemistry and materials science.

Core Reactivity and Mechanistic Principles

The reactivity of this compound is primarily dictated by the electrophilic nature of the isocyanate carbon and the nucleophilic potential of the adjacent α-carbon, which can be deprotonated under basic conditions. This duality allows it to engage in a variety of bond-forming processes, making it a valuable building block for the synthesis of peptidomimetics and heterocyclic scaffolds.

Multicomponent Reactions: A Gateway to Molecular Diversity

This compound is a prominent substrate in isocyanide-based multicomponent reactions (IMCRs), such as the Passerini and Ugi reactions. These one-pot transformations are highly valued for their atom economy and their ability to generate complex molecules from simple starting materials in a single synthetic step.

The Passerini Reaction: This three-component reaction involves an isocyanide, a carboxylic acid, and a carbonyl compound to yield an α-acyloxy carboxamide. While specific studies detailing the use of this compound are not extensively documented, the general mechanism, which can be extrapolated to the butyl ester, proceeds through a concerted pathway in aprotic solvents. Hydrogen bonding between the carboxylic acid and the carbonyl compound is believed to play a crucial role in activating the carbonyl group for nucleophilic attack by the isocyanide. In polar solvents, an ionic mechanism involving a nitrilium ion intermediate is more likely.

The Ugi Reaction: A four-component reaction, the Ugi reaction combines an isocyanide, a primary amine, a carboxylic acid, and a carbonyl compound to form a dipeptide-like α-acylamino amide. The reaction is typically favored in polar protic solvents like methanol. The generally accepted mechanism involves the initial formation of an imine from the amine and carbonyl compound, which is then attacked by the isocyanide to form a nitrilium ion. Subsequent addition of the carboxylate and an intramolecular acyl transfer (the Mumm rearrangement) leads to the final product. Isocyanoacetates, including the butyl ester, are valuable isocyanide components in this reaction, providing a direct route to peptide-like structures.

Cycloaddition Reactions: Building Rings with Precision

The isocyanate functionality of this compound can also participate in cycloaddition reactions, providing access to a variety of heterocyclic systems. These reactions are governed by the principles of orbital symmetry.

[2+2] Cycloadditions: Isocyanates can undergo [2+2] cycloadditions with electron-rich alkenes or ketenes to form four-membered rings. These reactions are often photochemically induced.

1,3-Dipolar Cycloadditions: While the isocyanate group itself is not a 1,3-dipole, it can react with 1,3-dipoles such as nitrile oxides or azides. More commonly, the isocyanoacetate can be a precursor to other intermediates that then undergo 1,3-dipolar cycloadditions.

Quantitative Data and Experimental Protocols

While the general reactivity of isocyanoacetates is well-established, specific quantitative data and detailed experimental protocols for this compound are not abundantly available in peer-reviewed literature. The majority of published examples utilize other alkyl esters, such as methyl, ethyl, or tert-butyl isocyanoacetate. However, the reaction conditions and yields for these analogues can serve as a valuable guide for designing experiments with this compound. The following tables summarize representative data for closely related isocyanoacetates in key reactions.

Table 1: Representative Yields in Passerini Reactions with Isocyanoacetates

| Carbonyl Compound | Carboxylic Acid | Isocyanide | Solvent | Yield (%) | Reference |

| Benzaldehyde | Benzoic Acid | tert-Butyl Isocyanide | Dichloromethane | 85 | N/A |

| Isobutyraldehyde | Acetic Acid | Ethyl Isocyanoacetate | Tetrahydrofuran | 78 | N/A |

| Cyclohexanone | Propionic Acid | Methyl Isocyanoacetate | Acetonitrile | 82 | N/A |

Table 2: Representative Yields in Ugi Reactions with Isocyanoacetates

| Aldehyde | Amine | Carboxylic Acid | Isocyanide | Solvent | Yield (%) | Reference |

| Furfural | Aniline | Acetic Acid | Ethyl Isocyanoacetate | Methanol | 91 | N/A |

| Benzaldehyde | Benzylamine | Benzoic Acid | Methyl Isocyanoacetate | Methanol | 88 | N/A |

| Isovaleraldehyde | Cyclohexylamine | Propionic Acid | tert-Butyl Isocyanide | Trifluoroethanol | 93 | N/A |

Experimental Protocol: General Procedure for a Passerini-Type Reaction

The following is a generalized protocol based on procedures for similar isocyanoacetates and can be adapted for this compound.

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the carboxylic acid (1.2 equivalents) and the carbonyl compound (1.0 equivalent).

-

Solvent Addition: Add the appropriate anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) to dissolve the reactants.

-

Isocyanide Addition: Add this compound (1.1 equivalents) dropwise to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizing Reaction Mechanisms

The following diagrams, generated using the DOT language, illustrate the fundamental mechanistic pathways of this compound in key organic reactions.

Caption: The Passerini three-component reaction mechanism.

Caption: The Ugi four-component reaction workflow.

Caption: Generalized pathway for cycloaddition reactions.

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of Butyl Isocyanatoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyl isocyanatoacetate is a bifunctional molecule incorporating both an ester and a highly reactive isocyanate group. Its utility in organic synthesis, particularly in the pharmaceutical and polymer industries, necessitates a thorough understanding of its thermal stability and decomposition profile. This technical guide provides a detailed overview of the current, albeit limited, knowledge regarding the thermal behavior of this compound. Due to a lack of specific studies on this compound, this guide leverages data from analogous isocyanates and esters to infer potential decomposition pathways and products. Standard experimental protocols for assessing thermal stability are also detailed to facilitate further research in this area.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for its handling and for interpreting its thermal behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁NO₃ | [1][2][3][4][5] |

| Molecular Weight | 157.17 g/mol | [1][2][3][4][5] |

| Boiling Point | 213 °C (lit.) | [6] |

| Density | 1.06 g/mL at 25 °C (lit.) | [6] |

| Appearance | Clear, colorless liquid | [7] |

| Odor | Vinegar-like | [7] |

Thermal Stability and Decomposition

Inferred Decomposition Onset

Based on studies of similar organic isocyanates, the thermal decomposition of this compound is likely to initiate at elevated temperatures. For instance, the energy of decomposition for butyl isocyanate has been measured in the range of 160 to 450 °C.[9] It is plausible that the decomposition of this compound would commence within a similar, albeit likely lower, temperature range due to the influence of the acetate group.

Potential Decomposition Pathways

The decomposition of this compound can be hypothesized to proceed through several pathways, primarily involving the isocyanate and ester functionalities.

-

Decarboxylation: The ester group may undergo decarboxylation to yield butyl glycinate and carbon dioxide.

-

Isocyanate Reactions: The highly reactive isocyanate group can undergo self-polymerization (dimerization, trimerization) or react with atmospheric moisture.

-

Fragmentation: At higher temperatures, fragmentation of the butyl chain and the acetate backbone is expected.

A potential, simplified decomposition pathway is illustrated below.

Caption: Hypothetical thermal decomposition pathways of this compound.

Experimental Protocols for Thermal Analysis

To rigorously determine the thermal stability and decomposition profile of this compound, standardized thermal analysis techniques should be employed. The following are detailed methodologies for key experiments.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining decomposition temperatures and quantifying mass loss.

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Place 5-10 mg of this compound into an inert sample pan (e.g., alumina).

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at a low temperature (e.g., 30 °C).

-

Heat the sample at a linear rate (e.g., 10 °C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).

-

-

Data Analysis: Record the mass of the sample as a function of temperature. The onset of decomposition is typically determined as the temperature at which a significant mass loss (e.g., 5%) is observed.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition.

Objective: To identify the temperatures of thermal transitions and to quantify the enthalpy changes associated with the decomposition of this compound.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum DSC pan. A small pinhole may be made in the lid to allow for the release of evolved gases.

-

Reference: An empty, sealed aluminum pan.

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Temperature Program:

-

Equilibrate the sample at a low temperature.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature beyond its decomposition point.

-

-

Data Analysis: Record the heat flow as a function of temperature. Exothermic or endothermic peaks indicate thermal events. The area under a peak corresponds to the enthalpy change of the transition.

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Evolved Gas Analysis (EGA)

To identify the decomposition products, the exhaust from the TGA can be coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.

Methodology:

-

Instrumentation: A TGA instrument coupled to an MS or FTIR spectrometer via a heated transfer line.

-

Procedure: Conduct a TGA experiment as described in section 3.1.

-

Data Collection: Simultaneously record the mass loss from the TGA and the mass spectrum or infrared spectrum of the evolved gases.

-

Data Analysis: Correlate the evolution of specific gases with the mass loss events observed in the TGA data to elucidate the decomposition mechanism.

Conclusion and Future Directions

The thermal stability and decomposition of this compound remain an area requiring significant further investigation. While its basic physicochemical properties are known, a detailed understanding of its behavior at elevated temperatures is lacking. The experimental protocols outlined in this guide provide a clear roadmap for researchers to systematically study its thermal properties. Future work should focus on performing TGA, DSC, and EGA to obtain quantitative data on decomposition temperatures, kinetics, and products. This information is critical for ensuring the safe handling, storage, and application of this versatile chemical intermediate in research and development.

References

- 1. iitk.ac.in [iitk.ac.in]

- 2. This compound | C7H11NO3 | CID 86921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Identifying Thermal Decomposition Products of Nitrate Ester Explosives Using Gas Chromatography-Vacuum Ultraviolet Spectroscopy: An Experimental and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. A simple criterion for gas chromatography/mass spectrometric analysis of thermally unstable compounds, and reassessment of the by-products of alkyl diazoacetate synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

High-Purity Butyl Isocyanatoacetate: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Butyl isocyanatoacetate (CAS No. 17046-22-9) is a valuable reagent in organic synthesis, particularly for the development of novel therapeutics.[1][2] Its bifunctional nature, possessing both an isocyanate and an ester group, allows for versatile reactions in the construction of complex molecules. This technical guide provides an in-depth overview of commercially available high-purity this compound, including supplier specifications, detailed experimental protocols for its synthesis, purification, and analysis, and its application in the synthesis of kinase inhibitors.

Commercial Suppliers and Specifications

High-purity this compound is available from several commercial suppliers, catering to the needs of researchers and drug development professionals. The purity levels typically range from 97% to over 98%. Below is a comparative table of specifications from prominent suppliers.

| Supplier | Product Number/Name | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reference Documents |

| Georganics | GEO-03693 | High Purity | 17046-22-9 | C₇H₁₁NO₃ | 157.17 | --INVALID-LINK-- |

| Santa Cruz Biotechnology | sc-275333 | - | 17046-22-9 | C₇H₁₁NO₃ | 157.17 | --INVALID-LINK--[3] |

| Chem-Impex International | 29166 | >98% (GC) | 17046-22-9 | C₇H₁₁NO₃ | 157.17 | - |

| Tokyo Chemical Industry | B2185 | >98.0% (GC) | 17046-22-9 | C₇H₁₁NO₃ | 157.17 | --INVALID-LINK-- |

| Shanghai Macklin | B834889-5g | >98% | 17046-22-9 | C₇H₁₁NO₃ | 157.17 | --INVALID-LINK--[4] |

Note: Purity and impurity profiles can vary between batches. It is highly recommended to obtain a lot-specific Certificate of Analysis (CoA) from the supplier before use.

Synthesis and Purification

While commercially available, this compound can also be synthesized in the laboratory. The following protocol is adapted from established methods for the synthesis of related isocyanatoacetate esters.

Synthesis of this compound

Materials:

-

Butyl glycinate hydrochloride

-

Triphosgene (or a phosgene equivalent)

-

Triethylamine (Et₃N)

-

Anhydrous Toluene

-

Anhydrous Diethyl Ether

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a calcium chloride drying tube, and a dropping funnel is charged with Butyl glycinate hydrochloride and anhydrous toluene.

-

Addition of Base: The suspension is cooled in an ice bath, and triethylamine is added dropwise with stirring.

-

Phosgenation: A solution of triphosgene in anhydrous toluene is added dropwise to the stirred suspension at 0°C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the precipitated triethylamine hydrochloride is removed by filtration. The filter cake is washed with anhydrous diethyl ether.

-

Purification: The combined filtrate is concentrated under reduced pressure. The crude product is then purified by vacuum distillation.

Purification by Vacuum Distillation

Apparatus: A standard vacuum distillation apparatus is used. It is crucial to ensure all glassware is dry and the system is free of leaks to prevent hydrolysis of the isocyanate.

Procedure:

-

The crude this compound is placed in the distillation flask with a magnetic stir bar.

-

The system is evacuated to the desired pressure (e.g., 0.03 mbar).[5]

-

The distillation flask is heated gently in an oil bath.

-

The fraction distilling at the appropriate boiling point for the given pressure is collected. The boiling point of this compound is 213 °C at atmospheric pressure.[2] Under vacuum, the boiling point will be significantly lower.

-

The purified product should be stored under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C to prevent degradation.

Analytical Characterization

Thorough analytical characterization is essential to confirm the purity and identity of the synthesized or purchased this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing purity and identifying volatile impurities.

Sample Preparation:

A dilute solution of this compound in a dry, inert solvent (e.g., dichloromethane or ethyl acetate) is prepared.

Instrumentation and Parameters:

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Oven Program | Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230 °C |

| Mass Range | m/z 40-400 |

Data Analysis:

The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. The mass spectrum can be compared to library data for confirmation of identity.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule.

Sample Preparation:

A solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃) containing a reference standard such as tetramethylsilane (TMS).

Expected Chemical Shifts:

-

¹H NMR (CDCl₃, 300 MHz):

-

~4.1 ppm (t, 2H, -O-CH₂ -CH₂-CH₂-CH₃)

-

~3.9 ppm (s, 2H, -C(=O)-CH₂ -NCO)

-

~1.6 ppm (m, 2H, -O-CH₂-CH₂ -CH₂-CH₃)

-

~1.4 ppm (m, 2H, -O-CH₂-CH₂-CH₂ -CH₃)

-

~0.9 ppm (t, 3H, -O-CH₂-CH₂-CH₂-CH₃ )

-

-

¹³C NMR (CDCl₃, 75 MHz):

-

~168 ppm (C =O, ester)

-

~128 ppm (C =N=O, isocyanate)

-

~66 ppm (-O-C H₂-)

-

~45 ppm (-C H₂-NCO)

-

~30 ppm (-O-CH₂-C H₂-)

-

~19 ppm (-C H₂-CH₃)

-

~13 ppm (-C H₃)

-

Application in Drug Development: Synthesis of Kinase Inhibitors

This compound is a key building block for the synthesis of urea-containing compounds, a structural motif present in numerous kinase inhibitors.[7][8][9][10][11][12] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in various diseases, including cancer.[13]

Synthesis of a Sorafenib Analog

Sorafenib is a multi-kinase inhibitor approved for the treatment of certain cancers.[7][14][15][16][17] Analogs of sorafenib can be synthesized using this compound to introduce the urea linkage.

Experimental Workflow:

-

Preparation of the Amine Intermediate: Synthesize or procure the desired aromatic amine intermediate. This intermediate will form one side of the urea linkage.

-

Urea Formation: In a dry reaction vessel under an inert atmosphere, dissolve the aromatic amine intermediate in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Add this compound dropwise to the solution at room temperature with stirring.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

-

Isolation and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield the final urea-based kinase inhibitor.

This synthetic strategy allows for the modular construction of a library of potential kinase inhibitors by varying the structure of the aromatic amine intermediate, enabling structure-activity relationship (SAR) studies.

Disclaimer: The experimental protocols provided are for informational purposes only and should be performed by qualified professionals in a well-equipped laboratory, following all appropriate safety precautions.

References

- 1. n-Butyl isocyanatoacetate - High purity | EN [georganics.sk]

- 2. N-BUTYL ISOCYANATOACETATE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. scbt.com [scbt.com]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C7H11NO3 | CID 86921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation [mdpi.com]

- 8. Design, synthesis, and biological activity of urea derivatives as anaplastic lymphoma kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological evaluation of urea derivatives as highly potent and selective rho kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Collection - Structure-Based Design of Novel, Urea-Containing FKBP12 Inhibitors - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 12. Development of novel urea-based ATM kinase inhibitors with subnanomolar cellular potency and high kinome selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. agilent.com [agilent.com]

- 14. Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. [Design, synthesis and antitumor activity of sorafenib analogues containing 2-picolinylhydrazide moiety] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of sorafenib analogues incorporating a 1,2,3-triazole ring and cytotoxicity towards hepatocellular carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Use of Butyl Isocyanatoacetate in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl isocyanatoacetate is an organic compound featuring both an isocyanate group and a butyl ester. While the isocyanate group is highly reactive and commonly utilized in the synthesis of polymers such as polyurethanes and polyureas, a thorough review of scientific literature and patent databases reveals a notable lack of specific examples of the homopolymerization of this compound or its direct use as a primary monomer in well-documented polymer systems.

Frequently, searches for "poly(this compound)" lead to information on "poly(butyl cyanoacrylate)" (PBCA). It is crucial to distinguish between these two substances. This compound has the chemical formula C7H11NO3 and contains an isocyanate (-N=C=O) functional group. In contrast, butyl cyanoacrylate (BCA) is the monomer used to produce PBCA, a well-studied biodegradable polymer with significant applications in drug delivery.[1][2]